1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone
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Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone, also known as CM-1, is a synthetic compound that belongs to the class of azepane derivatives. It was first synthesized in 1993 by a team of chemists led by Dr. George R. Breese at the University of Alabama at Birmingham. CM-1 has been found to have potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In
Scientific Research Applications
Drug Design and Discovery
Application Summary
This compound is a valuable scaffold in drug design and discovery, particularly in the development of novel 1,2,4-oxadiazole derivatives known for a wide spectrum of biological activities.
Methods of Application
The compound can be chemically modified to create various derivatives, which are then screened for biological activity using high-throughput screening methods. The design process often involves computational modeling to predict the interaction with biological targets.
Results and Outcomes
The creation of new drugs with improved efficacy and reduced side effects. The success of these derivatives is measured by their potency, selectivity, and pharmacokinetic properties .
Antimicrobial Agents
Application Summary
Derivatives of this compound are explored for their antimicrobial properties, particularly against Gram-positive and Gram-negative microbial species.
Methods of Application
Synthetic pathways are developed to create quinoline derivatives, which are then tested for antimicrobial activity using in vitro assays against a range of microbial strains.
Results and Outcomes
Some derivatives have shown excellent antibacterial activity, with their effectiveness quantified by metrics such as minimum inhibitory concentration (MIC) and zone of inhibition in agar plates .
Antimycobacterial Research
Application Summary
The compound’s analogs are investigated for their potential as antimycobacterial agents, which could lead to new treatments for diseases like tuberculosis.
Methods of Application
Analog synthesis followed by biological evaluation against mycobacterial strains. The focus is on modifications at specific positions of the molecule to enhance antimycobacterial action.
Results and Outcomes
Optimized analogs exhibit moderate activity and selectivity against mycobacterial strains, with the bioactivity data supporting further development as antimycobacterial drugs .
properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-11-15(18)17-9-3-2-4-13(10-17)12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRDTUUFDKKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone |
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